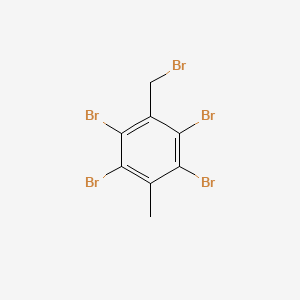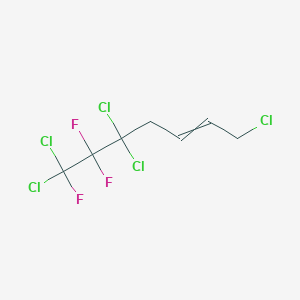
N,N-Dibenzyl-1,1,1-trimethylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-1,1,1-trimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an amine group substituted with two benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-1,1,1-trimethylsilanamine typically involves the reaction of trimethylsilyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
(C6H5CH2)2NH+(CH3)3SiCl→(C6H5CH2)2NSi(CH3)3+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibenzyl-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler amines or silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Simpler amines or silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Dibenzyl-1,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N,N-Dibenzyl-1,1,1-trimethylsilanamine exerts its effects is primarily through its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other molecules, facilitating reactions that lead to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates involved.
Comparación Con Compuestos Similares
- N,N-Diethyl-1,1,1-trimethylsilanamine
- N,N-Dimethyl-1,1,1-trimethylsilanamine
- N,N-Dibenzyl-1,1,1-trimethylsilylamine
Comparison: N,N-Dibenzyl-1,1,1-trimethylsilanamine is unique due to the presence of two benzyl groups, which can influence its reactivity and the types of reactions it can undergo. Compared to N,N-Diethyl-1,1,1-trimethylsilanamine, which has ethyl groups, the benzyl groups in this compound provide additional steric hindrance and electronic effects, making it suitable for different applications.
Propiedades
Número CAS |
70601-93-3 |
|---|---|
Fórmula molecular |
C17H23NSi |
Peso molecular |
269.46 g/mol |
Nombre IUPAC |
N-benzyl-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C17H23NSi/c1-19(2,3)18(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |
Clave InChI |
YMRYARUYNHBGRU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)





![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)

![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)

![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)
